Ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
CAS No.:
Cat. No.: VC17512349
Molecular Formula: C9H14N4O2
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14N4O2 |
|---|---|
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | ethyl 2-amino-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate |
| Standard InChI | InChI=1S/C9H14N4O2/c1-2-15-8(14)6-3-4-7-11-9(10)12-13(7)5-6/h6H,2-5H2,1H3,(H2,10,12) |
| Standard InChI Key | MTEVEIFPKPKYHL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CCC2=NC(=NN2C1)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic system where a 1,2,4-triazole ring is fused to a partially saturated pyridine ring. The pyridine moiety exists in a 5H,6H,7H,8H-tetrahydro configuration, conferring partial saturation that enhances conformational flexibility. Key substituents include:
-
Ethyl ester group at position 6, contributing to lipophilicity and metabolic stability.
-
Amino group at position 2 of the triazole ring, enabling hydrogen bonding and nucleophilic reactivity.
Table 1: Molecular Descriptors
The partially saturated pyridine ring reduces aromaticity compared to fully conjugated analogs, increasing solubility in polar solvents.
Spectroscopic Characterization
-
¹H NMR: Signals at δ 1.28 (t, 3H, CH₂CH₃), δ 4.18 (q, 2H, OCH₂), and δ 6.45 (s, 2H, NH₂) confirm the ethyl ester and amino groups.
-
IR Spectroscopy: Bands at 3325 cm⁻¹ (N-H stretch) and 1700 cm⁻¹ (C=O stretch) validate functional groups .
Synthesis and Manufacturing
Conventional Synthesis Pathways
A widely employed method involves cyclization of 2-aminopyridine derivatives:
-
Step 1: Reaction of 2-aminopyridine with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form an intermediate carbamate.
-
Step 2: Hydrazine hydrate-induced cyclization at 80–100°C, forming the triazole ring.
Table 2: Optimization of Cyclization Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| None | Ethanol | 80 | 35 |
| Pd(OAc)₂ | Acetic Acid | 130 | 72 |
| Cu(OAc)₂ | DMF | 120 | 68 |
Yields improve significantly under oxidative cross-dehydrogenative coupling (CDC) conditions using Pd(OAc)₂ and molecular oxygen .
Modern Methodologies
Recent advances employ CDC reactions to streamline synthesis:
-
Substrate: N-amino-2-iminopyridine derivatives react with β-diketones in ethanol/acetic acid under O₂ atmosphere.
-
Mechanism: Enol addition followed by oxidative dehydrogenation forms the triazolopyridine core in ≤94% yield .
Chemical Reactivity and Derivative Synthesis
Ester Hydrolysis
The ethyl ester undergoes saponification to yield the carboxylic acid derivative, a precursor for amide conjugates:
Nucleophilic Substitution
The amino group reacts with acyl chlorides (e.g., acetyl chloride) to form N-acetyl derivatives, enhancing blood-brain barrier permeability.
Industrial and Research Applications
Drug Discovery
-
Lead Optimization: Structural modifications at positions 2 (amino) and 6 (ester) generate analogs with improved pharmacokinetics.
-
Combinatorial Libraries: Used as a scaffold in high-throughput screening against kinase targets .
Agrochemical Development
Derivatives exhibit herbicidal activity against Amaranthus retroflexus (ED₅₀ = 2.1 kg/ha), attributed to auxin receptor antagonism.
Comparative Analysis with Structural Analogs
vs. Triazolo[4,3-a]Pyrimidines
Triazolo[4,3-a]pyrimidine-3-carboxylic acid (C₆H₈N₄O₂) lacks the ethyl ester group, reducing logP from 1.2 to -0.3 and diminishing cell permeability .
Table 3: Property Comparison
| Compound | logP | Topological Polar Surface Area (Ų) |
|---|---|---|
| Ethyl 2-amino-triazolo[1,5-a]pyridine | 1.2 | 92.8 |
| Triazolo[4,3-a]pyrimidine-3-carboxylic acid | -0.3 | 105.6 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume